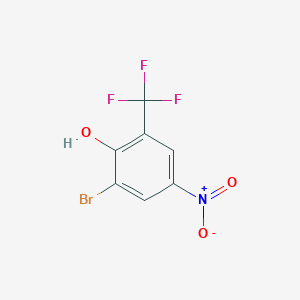
2-Bromo-4-nitro-6-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-nitro-6-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-6-(trifluoromethyl)phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) mechanisms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-4-nitro-6-(trifluoromethyl)phenol when using hydroxide ions.
Reduction: 2-Bromo-4-amino-6-(trifluoromethyl)phenol is formed when the nitro group is reduced.
Oxidation: Quinone derivatives are formed from the oxidation of the phenol group.
Applications De Recherche Scientifique
2-Bromo-4-nitro-6-(trifluoromethyl)phenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethyl)phenol involves interactions with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-nitro-4-(trifluoromethyl)phenol: Similar structure but with different positions of the nitro and trifluoromethyl groups.
2,4,6-Tribromophenol: Contains three bromine atoms instead of a combination of bromine, nitro, and trifluoromethyl groups.
4-(trifluoromethyl)phenol: Lacks the bromine and nitro groups, making it less reactive in certain types of chemical reactions.
Propriétés
Numéro CAS |
105653-11-0 |
|---|---|
Formule moléculaire |
C7H3BrF3NO3 |
Poids moléculaire |
286.00 g/mol |
Nom IUPAC |
2-bromo-4-nitro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-3(12(14)15)1-4(6(5)13)7(9,10)11/h1-2,13H |
Clé InChI |
XSCQQMADDYQEJA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


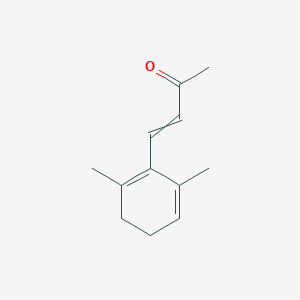
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)

![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
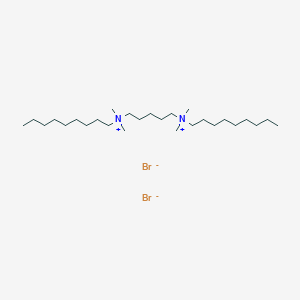
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
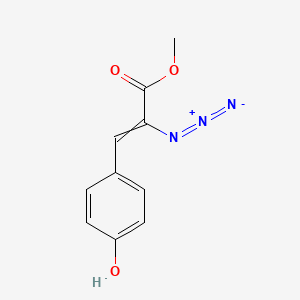
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

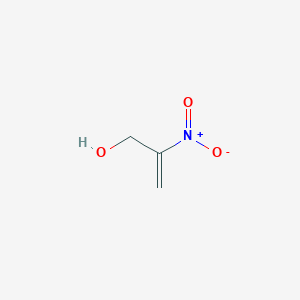
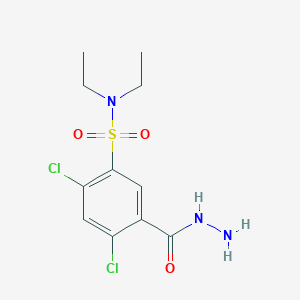
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
